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Compound of Interest

Compound Name: Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194 Get Quote

An In-depth Technical Guide to Boc-3,5-diiodo-L-tyrosine as a Building Block in Peptide

Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-3,5-diiodo-L-tyrosine is a specialized amino acid derivative that serves as a crucial

building block in the synthesis of peptides for pharmaceutical and biochemical research.[1][2]

Its unique structure, featuring two iodine atoms on the aromatic ring and a tert-butyloxycarbonyl

(Boc) protecting group on the alpha-amino group, imparts valuable properties to synthetic

peptides.[2][3] The presence of iodine enhances biological activity and stability and makes it

suitable for radiolabeling applications in medical imaging.[1][2] This guide provides a

comprehensive overview of its properties, its application in solid-phase peptide synthesis

(SPPS), and detailed experimental protocols.

Physicochemical Properties
Boc-3,5-diiodo-L-tyrosine is a white to off-white solid with specific characteristics that are

critical for its use in synthesis.[2] A summary of its key properties is presented below.
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Property Value Reference

CAS Number 62129-53-7 [2][4]

Molecular Formula C₁₄H₁₇I₂NO₅ [2][4]

Molecular Weight 533.33 g/mol [2][5]

Appearance White to off-white solid [2]

Purity ≥ 99% (HPLC) [2][5]

Melting Point 168 - 171 °C [2]

Optical Rotation
[a]²⁰/D = 40 ± 1 ° (c=1 in

Dioxane)
[2]

Storage Conditions 0 - 8 °C [2][5]

Role and Application in Peptide Synthesis
The incorporation of Boc-3,5-diiodo-L-tyrosine into peptide chains is a strategic choice for

modifying the properties of the final molecule. It is utilized in the synthesis of peptide-based

drugs and novel therapeutic agents.[1]

Enhanced Biological Activity: The di-iodinated aromatic ring can significantly alter the

conformation and binding affinity of peptides to their biological targets.[1] Halogen bonds

introduced by the iodine atoms can enhance peptide affinity and selectivity for receptors.[6]

Radiolabeling: The iodine atoms provide a site for the introduction of radioactive isotopes

(e.g., ¹²⁴I, ¹³¹I), making the resulting peptides valuable as probes for diagnostic imaging

techniques like Positron Emission Tomography (PET).[2][7][8]

Structural Probe: As a non-canonical amino acid, it serves as a probe to study peptide-

protein interactions and the structural requirements for biological activity.

Thyroid Hormone Research: Due to its structural similarity to thyroid hormones, it is used in

the study of their analogs and metabolic pathways.[1][5][9]
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The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of

one of the two major strategies in solid-phase peptide synthesis (SPPS). This group is stable

under the conditions required for peptide bond formation but can be readily removed with mild

acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide

chain.[3][10]

However, the bulky nature of both the di-iodo-substituted side chain and the Boc group can

introduce significant steric hindrance. This can slow reaction rates and lead to incomplete

coupling, necessitating the use of more potent coupling reagents and potentially longer

reaction times to achieve high yields.[11]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, incorporation, and

purification of peptides containing 3,5-diiodo-L-tyrosine.

Synthesis of Boc-3,5-diiodo-L-tyrosine
While typically purchased from commercial suppliers, the synthesis of Boc-3,5-diiodo-L-
tyrosine can be achieved from its precursor, Boc-L-tyrosine. A general strategy involves the

direct iodination of the electron-rich phenolic ring.

Dissolve Boc-L-tyrosine in a suitable solvent mixture.

Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an

oxidizing agent. The reaction is often performed in the presence of a base.

A simple method involves iodinating tyrosine with iodine in the presence of sodium iodide in

aqueous ethylamine.[12]

Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

Upon completion, quench the reaction and perform an aqueous workup.

Purify the product by crystallization or column chromatography to yield Boc-3,5-diiodo-L-
tyrosine.
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Incorporation into Peptides via Boc-SPPS
This protocol describes the manual incorporation of Boc-3,5-diiodo-L-tyrosine into a peptide

sequence on a solid support using standard Boc/Bzl chemistry.

1. Resin Preparation and N-terminal Boc Deprotection:

Start with a suitable resin (e.g., PAM or MBHA resin) pre-loaded with the first C-terminal

amino acid.

Swell the resin in dichloromethane (DCM) for 30 minutes.

To remove the N-terminal Boc group, treat the resin with a solution of 25-50% trifluoroacetic

acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally with N,N-

dimethylformamide (DMF) (3x) to remove residual acid.[11]

Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-

diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[11]

Wash the resin again with DMF (3x) to prepare for coupling.

2. Coupling of Boc-3,5-diiodo-L-tyrosine:

Due to potential steric hindrance, a potent coupling reagent is recommended.[11] The use of

uronium/aminium salts like HATU or HBTU is often more effective than carbodiimides.[11]

Activation: In a separate vessel, pre-activate Boc-3,5-diiodo-L-tyrosine (2-3 equivalents

relative to resin loading) with a suitable coupling reagent like HATU (2-2.9 equivalents) and

HOBt (2-3 equivalents) in DMF for several minutes.[11]

Coupling Reaction: Add DIEA (4-6 equivalents) to the activation mixture and immediately add

the solution to the neutralized, deprotected resin.[11]

Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times may be

necessary.[11]
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Monitoring: Monitor the completion of the coupling reaction using a qualitative method such

as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test

is positive (blue beads), a second coupling with fresh reagents may be required.[11]

Washing: Once coupling is complete, drain the reaction solution and wash the resin

thoroughly with DMF (3x) and DCM (3x).[11]

3. Peptide Chain Elongation:

Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired

sequence.

4. Final Cleavage and Deprotection:

After the final amino acid has been coupled, perform a final Boc deprotection.

Wash the peptide-resin with DCM and dry it under a vacuum.

Cleave the peptide from the resin and simultaneously remove the side-chain protecting

groups (like Bzl ethers on Tyr, if present) using a strong acid cocktail. A common reagent is

anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole at 0 °C for 1-2 hours.

Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.

After cleavage, precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether two more times.

Dry the crude peptide pellet under a vacuum.

Peptide Purification and Analysis
The crude product obtained after synthesis contains the target peptide along with impurities

such as truncated or deletion sequences.[13]

1. Purification:
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The standard and most effective method for peptide purification is Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC).[13][14]

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or

acetonitrile) and dilute with the initial mobile phase (Solvent A).

Use a C18-modified silica stationary phase.[13]

Elute the peptide using a gradient of an organic modifier (Solvent B: typically acetonitrile +

0.1% TFA) in an aqueous buffer (Solvent A: typically water + 0.1% TFA).[13]

Monitor the elution profile using UV detection at 210–220 nm.[13]

Collect fractions corresponding to the main peak of the target peptide.

2. Analysis and Characterization:

Analyze the collected fractions by analytical RP-HPLC to confirm purity.

Confirm the identity and correct molecular weight of the purified peptide using Mass

Spectrometry (e.g., ESI-MS).[14]

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[13]

Quantitative Data Summary
The efficiency of incorporating Boc-3,5-diiodo-L-tyrosine can vary based on the peptide

sequence and synthesis conditions. The following tables provide typical parameters and

expected outcomes to guide optimization.

Table 1: Comparison of Coupling Conditions for Hindered Amino Acids
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Coupling
Reagent

Equivalents
(AA:Reagent:B
ase)

Coupling Time Monitoring
Expected
Efficiency

DIC/HOBt 1 : 3 : - 2 - 4 hours Kaiser Test

Moderate; may

require double

coupling[11]

HBTU/DIEA 1 : 2.9 : 6 30 - 60 min Kaiser Test >95%[14]

HATU/DIEA 1 : 2.9 : 6 20 - 45 min Kaiser Test

>95%;

Recommended

for hindered

residues[11]

PyBOP/DIEA 1 : 3 : 6 30 - 90 min Kaiser Test >95%[14]

Table 2: Illustrative Peptide Purification and Yield Data

Peptide
Sequence

Crude Purity
(by HPLC)

Purification
Method

Final Purity
(by HPLC)

Overall Yield

Ac-Gly-Tyr(I₂)-

Ala-NH₂
~65%

Preparative RP-

HPLC
>98% 15-25%

H-Phe-Leu-

Tyr(I₂)-Gly-NH₂
~50%

Preparative RP-

HPLC
>98% 10-20%

Ac-Arg-Gly-

Tyr(I₂)-Asp-NH₂
~60%

Preparative RP-

HPLC
>95% 12-22%

Note: Yields are highly dependent on the peptide length, sequence, and efficiency of each

synthesis and purification step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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